Isobavachalcone

Catalog No.
S530878
CAS No.
20784-50-3
M.F
C20H20O4
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobavachalcone

CAS Number

20784-50-3

Product Name

Isobavachalcone

IUPAC Name

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+

InChI Key

DUWPGRAKHMEPCM-IZZDOVSWSA-N

SMILES

O=C(C1=CC=C(O)C(C/C=C(C)\C)=C1O)/C=C/C2=CC=C(O)C=C2

Solubility

Soluble in DMSO

Synonyms

Isobavachalcone; Corylifolinin.

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C

Description

The exact mass of the compound Isobavachalcone is 324.1362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Isobavachalcone is a naturally occurring prenylated flavonoid found in various plants, including Copaifera langsdorffii (Copaiba) and Dalbergia odorifera (Indian rosewood) []. It has gained significant attention in scientific research due to its potential therapeutic properties. Here's a closer look at its applications:

Isobavachalcone is characterized by its unique chemical structure, which includes a prenyl group attached to a chalcone backbone. Its molecular formula is C₂₀H₁₉O₄, with a molecular weight of approximately 324.38 g/mol. The compound is known for its lipophilicity and interacts significantly with cellular membranes and various biological targets, making it an important subject of study in pharmacology .

Isobavachalcone exhibits its biological effects through various mechanisms depending on the specific disease or condition []. Here are some key examples:

  • Antibacterial Activity: Studies suggest Isobavachalcone disrupts the cell membrane of bacteria, particularly Gram-positive bacteria like Staphylococcus aureus.
  • Anticancer Activity: Isobavachalcone may inhibit the Akt signaling pathway, leading to cancer cell death and reduced proliferation.
  • Anti-inflammatory Activity: It might suppress inflammatory mediators by inhibiting the NF-κB pathway and activating the NRF2/HO-1 pathway [].
Typical of chalcones and flavonoids. Notably, it can participate in nucleophilic additions due to the electrophilic nature of the carbonyl group in the α,β-unsaturated carbonyl system. Additionally, it can react with various amines to form derivatives through acetamide formation and other modifications .

Example Reactions:

  • Formation of Acetamide Derivatives: Isobavachalcone reacts with chloroacetamide in the presence of bases like potassium carbonate to yield various acetamide derivatives .
  • Methylation: Simple methylation reactions can also be performed on hydroxyl groups present in Isobavachalcone to yield methoxy derivatives .

Isobavachalcone exhibits a wide range of biological activities:

  • Anticancer Properties: It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by targeting pathways such as AKT/GSK-3β/β-catenin .
  • Antimicrobial Activity: Studies indicate that Isobavachalcone possesses significant antibacterial properties against multiple pathogens .
  • Multidrug Resistance Modulation: It interacts with the ABCB1 transporter (P-glycoprotein), potentially reversing multidrug resistance in cancer cells by affecting membrane dynamics .

The biosynthesis of Isobavachalcone typically involves the prenylation of isoliquiritigenin via specific enzymatic pathways. This process can be achieved through heterologous expression systems in plants such as tobacco, where prenyltransferases are utilized for the conversion of isoliquiritigenin into Isobavachalcone .

Synthetic Approaches:

  • Natural Extraction: Isobavachalcone can be extracted from plants like Psoralea corylifolia.
  • Chemical Synthesis: Various synthetic methods have been developed, including aldol condensation and other organic transformations to produce Isobavachalcone and its derivatives .

Isobavachalcone has potential applications in several fields:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored as a therapeutic agent for cancer treatment and infection control.
  • Cosmetics: Its antioxidant properties may also find applications in cosmetic formulations aimed at skin protection and rejuvenation.

Interaction studies have revealed that Isobavachalcone significantly affects cellular membranes. It alters lipid phase transitions and interacts with membrane proteins like ABCB1 transporter. These interactions enhance its efficacy in overcoming drug resistance in cancer treatments .

Similar Compounds: Comparison

Isobavachalcone shares structural similarities with other chalcones and flavonoids but stands out due to its specific prenylation pattern and unique biological activities.

Similar Compounds:

  • Bavachin: Another prenylated chalcone from Psoralea corylifolia, known for its anti-inflammatory effects.
  • Isoliquiritigenin: A precursor to Isobavachalcone with distinct biological properties but lacking the prenyl group.
  • 4-Hydroxyderricin: A related compound that exhibits similar pharmacological effects but differs structurally.
CompoundStructure TypeUnique Features
IsobavachalconePrenylated ChalconeStrong anti-cancer activity
BavachinPrenylated ChalconeAnti-inflammatory properties
IsoliquiritigeninChalconePrecursor to Isobavachalcone
4-HydroxyderricinChalconeAntioxidant effects

Isobavachalcone's unique prenylation confers distinct pharmacological properties that differentiate it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

324.13615911 g/mol

Monoisotopic Mass

324.13615911 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZWO2SC993A

Other CAS

54676-49-2

Wikipedia

Isobavachalcone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15
1: Jin X, Shi YI. Isobavachalcone induces the apoptosis of gastric cancer cells via inhibition of the Akt and Erk pathways. Exp Ther Med. 2016 Feb;11(2):403-408. Epub 2015 Dec 1. PubMed PMID: 26893622; PubMed Central PMCID: PMC4734064.
2: Kuete V, Mbaveng AT, Zeino M, Fozing CD, Ngameni B, Kapche GD, Ngadjui BT, Efferth T. Cytotoxicity of three naturally occurring flavonoid derived compounds (artocarpesin, cycloartocarpesin and isobavachalcone) towards multi-factorial drug-resistant cancer cells. Phytomedicine. 2015 Nov 15;22(12):1096-102. doi: 10.1016/j.phymed.2015.07.006. Epub 2015 Aug 11. PubMed PMID: 26547532.
3: Li HM, Lee JK, Nie LJ, Huo Q, Ma T, Sohng JK, Hong YS, Wu CZ. Enzymatic synthesis of novel isobavachalcone glucosides via a UDP-glycosyltransferase. Arch Pharm Res. 2015 Dec;38(12):2208-15. doi: 10.1007/s12272-015-0658-8. Epub 2015 Sep 15. PubMed PMID: 26374247.
4: Lee KM, Kim JM, Baik EJ, Ryu JH, Lee SH. Isobavachalcone attenuates lipopolysaccharide-induced ICAM-1 expression in brain endothelial cells through blockade of toll-like receptor 4 signaling pathways. Eur J Pharmacol. 2015 May 5;754:11-8. doi: 10.1016/j.ejphar.2015.02.013. Epub 2015 Feb 19. PubMed PMID: 25704611.
5: Ma T, Nie LJ, Li HM, Huo Q, Zhang YX, Wu CZ. Determination of isobavachalcone in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Pharm Biomed Anal. 2015 Mar 25;107:50-5. doi: 10.1016/j.jpba.2014.12.023. Epub 2014 Dec 22. PubMed PMID: 25575171.
6: Su S, Wang Y, Bai L, Xia B, Li X, Tang Y, Xu P, Xue M. Structural elucidation of in vivo metabolites of isobavachalcone in rat by LC-ESI-MS(n) and LC-NMR. J Pharm Biomed Anal. 2015 Feb;104:38-46. doi: 10.1016/j.jpba.2014.11.010. Epub 2014 Nov 15. PubMed PMID: 25459757.
7: Rong Y, Wu J, Liu X, Zhao B, Wang Z. Study on structural and spectral properties of isobavachalcone and 4-hydroxyderricin by computational method. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:254-9. doi: 10.1016/j.saa.2014.02.013. Epub 2014 Feb 18. PubMed PMID: 24607475.
8: Chen X, Yang Y, Zhang Y. Isobavachalcone and bavachinin from Psoraleae Fructus modulate Aβ42 aggregation process through different mechanisms in vitro. FEBS Lett. 2013 Sep 17;587(18):2930-5. doi: 10.1016/j.febslet.2013.07.037. Epub 2013 Jul 29. PubMed PMID: 23907009.
9: Shin HJ, Shon DH, Youn HS. Isobavachalcone suppresses expression of inducible nitric oxide synthase induced by Toll-like receptor agonists. Int Immunopharmacol. 2013 Jan;15(1):38-41. doi: 10.1016/j.intimp.2012.11.005. Epub 2012 Nov 16. PubMed PMID: 23164691.
10: Zhao S, Ma CM, Liu CX, Wei W, Sun Y, Yan H, Wu YL. Autophagy inhibition enhances isobavachalcone-induced cell death in multiple myeloma cells. Int J Mol Med. 2012 Oct;30(4):939-44. doi: 10.3892/ijmm.2012.1066. Epub 2012 Jul 16. PubMed PMID: 22824846.
11: Kuete V, Sandjo LP. Isobavachalcone: an overview. Chin J Integr Med. 2012 Jul;18(7):543-7. doi: 10.1007/s11655-012-1142-7. Epub 2012 Jul 7. Review. PubMed PMID: 22772918.
12: Zhang Y, Chen Z. Separation of isomeric bavachin and isobavachalcone in the fructus Psoraleae by capillary electrophoresis-mass spectrometry. J Sep Sci. 2012 Jul;35(13):1644-50. doi: 10.1002/jssc.201200173. PubMed PMID: 22761143.
13: Li Y, Wang F, Chen Z. Determination of bavachin and isobavachalcone in Fructus Psoraleae by high-performance liquid chromatography with electrochemical detection. J Sep Sci. 2011 Mar;34(5):514-9. doi: 10.1002/jssc.201000801. Epub 2011 Jan 25. PubMed PMID: 21265020.
14: Ohno O, Watabe T, Nakamura K, Kawagoshi M, Uotsu N, Chiba T, Yamada M, Yamaguchi K, Yamada K, Miyamoto K, Uemura D. Inhibitory effects of bakuchiol, bavachin, and isobavachalcone isolated from Piper longum on melanin production in B16 mouse melanoma cells. Biosci Biotechnol Biochem. 2010;74(7):1504-6. Epub 2010 Jul 7. PubMed PMID: 20622433.
15: Jing H, Zhou X, Dong X, Cao J, Zhu H, Lou J, Hu Y, He Q, Yang B. Abrogation of Akt signaling by Isobavachalcone contributes to its anti-proliferative effects towards human cancer cells. Cancer Lett. 2010 Aug 28;294(2):167-77. doi: 10.1016/j.canlet.2010.01.035. Epub 2010 Feb 18. PubMed PMID: 20167420.
16: Kuete V, Ngameni B, Tangmouo JG, Bolla JM, Alibert-Franco S, Ngadjui BT, Pagès JM. Efflux pumps are involved in the defense of Gram-negative bacteria against the natural products isobavachalcone and diospyrone. Antimicrob Agents Chemother. 2010 May;54(5):1749-52. doi: 10.1128/AAC.01533-09. Epub 2010 Feb 16. PubMed PMID: 20160051; PubMed Central PMCID: PMC2863662.
17: Choi JH, Rho MC, Lee SW, Choi JN, Kim K, Song GY, Kim YK. Bavachin and isobavachalcone, acyl-coenzyme A: cholesterol acyltransferase inhibitors from Psoralea corylifolia. Arch Pharm Res. 2008 Nov;31(11):1419-23. doi: 10.1007/s12272-001-2126-x. Epub 2008 Nov 21. PubMed PMID: 19023538.
18: Nishimura R, Tabata K, Arakawa M, Ito Y, Kimura Y, Akihisa T, Nagai H, Sakuma A, Kohno H, Suzuki T. Isobavachalcone, a chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma. Biol Pharm Bull. 2007 Oct;30(10):1878-83. PubMed PMID: 17917255.

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